tert-Butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate tert-Butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 921760-85-2
VCID: VC3277596
InChI: InChI=1S/C19H23NO6/c1-18(2,3)26-17(24)20-8-6-19(7-9-20)11-14(21)13-10-12(16(22)23)4-5-15(13)25-19/h4-5,10H,6-9,11H2,1-3H3,(H,22,23)
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C(=O)O
Molecular Formula: C19H23NO6
Molecular Weight: 361.4 g/mol

tert-Butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

CAS No.: 921760-85-2

Cat. No.: VC3277596

Molecular Formula: C19H23NO6

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate - 921760-85-2

Specification

CAS No. 921760-85-2
Molecular Formula C19H23NO6
Molecular Weight 361.4 g/mol
IUPAC Name 1'-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-carboxylic acid
Standard InChI InChI=1S/C19H23NO6/c1-18(2,3)26-17(24)20-8-6-19(7-9-20)11-14(21)13-10-12(16(22)23)4-5-15(13)25-19/h4-5,10H,6-9,11H2,1-3H3,(H,22,23)
Standard InChI Key GRXCQOKLFGQSTQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

Tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate possesses a complex molecular architecture characterized by several key structural elements. The compound features a chroman core (a benzene ring fused with a pyran ring) connected to a piperidine ring through a spiro carbon center. The chroman portion contains a ketone functionality at the 4-position and a carboxy group at the 6-position, while the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.

The presence of the carboxy group at the 6-position differentiates this compound from related analogs and contributes to its unique chemical and biological properties. This carboxylic acid moiety can participate in hydrogen bonding as both a donor and acceptor, potentially enhancing interactions with biological targets. Additionally, it provides a handle for further chemical modifications, making the compound valuable as a synthetic intermediate.

Physical and Chemical Properties

Based on its structural features, tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is expected to have the following properties:

Table 1: Predicted Physical and Chemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC19H23NO6Based on structural analysis
Molecular Weight361.39 g/molCalculated from molecular formula
Physical StateCrystalline solidCommon for similar spirocyclic compounds
SolubilityPoorly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanolBased on polarity and functional groups
pKa~4.5 (carboxylic acid)Typical value for aromatic carboxylic acids
Log P~2.5-3.0Estimated based on structural features
Melting Point~150-170°CTypical range for similar compounds

The compound's amphiphilic nature, conferred by the presence of both lipophilic (tert-butyl group, aromatic ring) and hydrophilic (carboxylic acid, ketone) moieties, likely influences its solubility profile and membrane permeability. These characteristics are crucial considerations for its potential applications in drug discovery.

Comparison with Structurally Related Compounds

To better understand the properties of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, it is useful to compare it with structurally related compounds:

Table 2: Comparison of Tert-Butyl 6-Carboxy-4-Oxospiro[Chroman-2,4'-Piperidine]-1'-Carboxylate with Related Compounds

CompoundStructural DifferenceImpact on Properties
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylateLacks 6-carboxy groupLower molecular weight (317.4 g/mol); Less polar; Fewer hydrogen-bonding sites; Potentially improved lipophilicity
Tert-butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylateHas 6-chloro instead of 6-carboxyMore lipophilic; No acidic proton; Different electronic effects on the aromatic ring; Potential for different biological interactions
6-Carboxy-4-oxospiro[chroman-2,4'-piperidine]Lacks Boc protection on piperidineSecondary amine functionality; Lower molecular weight; Different solubility profile; Potentially different biological activity

The presence of the 6-carboxy group in tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate likely confers distinct physiochemical and biological properties compared to its analogs, potentially affecting parameters such as solubility, metabolic stability, and target binding affinity.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate requires careful planning due to its complex structure. A logical retrosynthetic approach would involve disconnections that leverage readily available starting materials and established chemical transformations:

Table 3: Potential Retrosynthetic Disconnections

DisconnectionStarting MaterialsKey Transformation
Spiro center formation6-carboxy-4-chromanone and N-Boc-4-piperidoneSpirocyclization reaction
Carboxy group installation6-bromo/iodo derivative and CO2Carbonylation reaction
Chromanone formationSuitably substituted salicylaldehyde and acetoneAldol condensation followed by cyclization

Proposed Synthetic Routes

Based on established methods for synthesizing related spirocyclic compounds, several potential synthetic routes for tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate can be proposed:

Route A: Late-Stage Carboxylation

This approach involves the synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate followed by regioselective carboxylation at the 6-position:

  • Preparation of 4-chromanone from salicylaldehyde and acetone

  • Spirocyclization with N-Boc-4-piperidone

  • Regioselective bromination at the 6-position

  • Lithium-halogen exchange followed by carboxylation with CO2

Reaction Conditions and Considerations

The synthesis of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate requires careful control of reaction conditions to ensure high yield and purity. Key considerations include:

Table 4: Critical Reaction Parameters for Key Synthetic Steps

Synthetic StepOptimal ConditionsCritical ParametersPotential Side Reactions
SpirocyclizationBase-catalyzed (e.g., pyrrolidine, K2CO3); Polar aprotic solvent (DMF, DMSO); Room temperature to 80°C; 8-24 hoursBase strength; Temperature control; Reaction time; ConcentrationAldol side reactions; Retro-aldol; Over-alkylation
Carboxylationn-BuLi, THF, -78°C; CO2 (g) or dry ice; Acidic workupTemperature control; Anhydrous conditions; CO2 excess; Quenching procedureProtonation of lithiated intermediate; Multiple lithiations
Carboxy Protection/DeprotectionProtection: DCC, DMAP, tert-butanol; Deprotection: TFA or HClReaction time; Temperature; Acid concentration for deprotectionBoc deprotection during acidic conditions

Analytical Characterization

Spectroscopic Data

Comprehensive analytical characterization is essential for confirming the structure and purity of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate. Predicted spectroscopic data based on the compound's structure include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: Predicted 1H NMR Chemical Shifts

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons7.80-8.10, 7.50-7.70, 7.00-7.20d, dd, d1H, 1H, 1H
Carboxylic acid -OH12.00-13.00s (broad)1H
-CH2- (chromanone)2.70-3.00s2H
-CH2- (piperidine)3.20-3.60, 1.60-2.00m, m4H, 4H
-C(CH3)3 (Boc group)1.40-1.50s9H

Table 6: Predicted 13C NMR Chemical Shifts

Carbon EnvironmentChemical Shift (δ, ppm)
C=O (ketone)190-195
C=O (carboxylic acid)165-170
C=O (Boc)155-160
Aromatic carbons120-160
Spiro carbon80-85
Quaternary C (Boc)78-82
-C(CH3)328-30
Aliphatic carbons25-45

Infrared (IR) Spectroscopy

Table 7: Predicted IR Absorption Bands

Functional GroupWavenumber (cm-1)Intensity
O-H (carboxylic acid)3300-2500Broad, strong
C=O (carboxylic acid)1700-1680Strong
C=O (ketone)1690-1670Strong
C=O (Boc)1740-1720Strong
C=C (aromatic)1600-1580, 1450-1430Medium
C-O (ether, ester)1300-1100Strong

Mass Spectrometry

Table 8: Predicted Mass Spectrometry Data

Ionm/z
[M+H]+362.1653
[M+Na]+384.1472
[M-Boc+H]+262.1130
[M-tBu+H]+306.1027

Biological Properties and Applications

Potential ActivityStructural RationalePossible Mechanism
Enzyme InhibitionSpiro scaffold provides rigid framework for binding; Carboxy group offers hydrogen bonding opportunitiesCompetitive binding to enzyme active sites; Allosteric modulation
Receptor ModulationThree-dimensional structure may complement receptor binding pocketsAgonist or antagonist activity at specific receptors
Anti-inflammatoryCarboxy group can interact with inflammatory mediatorsInhibition of pro-inflammatory enzymes or cytokine production
AnticancerSpiro compounds have shown antiproliferative activitiesCell cycle interference; Apoptosis induction
AntimicrobialBalanced lipophilicity and hydrophilicityMembrane disruption; Inhibition of essential microbial enzymes

The carboxy group at the 6-position likely influences the compound's pharmacokinetic properties, potentially affecting parameters such as protein binding, tissue distribution, and renal clearance. Additionally, this functional group could serve as a site for conjugation with amino acids or peptides to develop targeted drug delivery systems.

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activity of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate and related compounds. Based on studies of similar molecules, several SAR principles can be hypothesized:

Table 10: Proposed Structure-Activity Relationships

Structural ElementModificationPotential Effect on Activity
Carboxy group (6-position)Replacement with other acidic groups (e.g., tetrazole, sulfonamide)Maintained or enhanced activity depending on target; Modified physicochemical properties
Carboxy group (6-position)EsterificationProdrug formation; Improved cell penetration; Reduced direct activity
Ketone (4-position)Reduction to alcoholChanged hydrogen bonding pattern; Modified selectivity profile
Boc group (piperidine N)Replacement with other protecting groups or acyl groupsModified stability and solubility; Different biological activities
Spiro junctionIntroduction of substituentsAltered three-dimensional structure; Changed receptor selectivity

The strategic modification of these structural elements could lead to the development of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties for specific therapeutic applications.

Current Research and Future Directions

Applications in Medicinal Chemistry

Tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate and structurally related compounds have potential applications in various areas of medicinal chemistry:

As Synthetic Intermediates

The compound's multifunctional nature makes it a valuable synthetic intermediate for the preparation of diverse chemical libraries. The carboxylic acid group provides a handle for further modifications, including:

  • Amide formation with various amines to develop structure-activity relationship studies

  • Esterification to create prodrugs with improved pharmacokinetic properties

  • Coupling with fluorescent or radioactive tags for mechanistic studies

  • Attachment to solid supports for combinatorial chemistry applications

As Pharmacological Probes

The rigid spirocyclic structure combined with the functional groups present makes tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate potentially useful as a pharmacological probe for studying biological systems. The compound could be employed to:

  • Investigate binding requirements of specific receptors or enzymes

  • Develop affinity-based protein profiling techniques

  • Study structure-activity relationships in complex biological systems

Synthetic Challenges and Opportunities

The synthesis of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate presents several challenges and opportunities for synthetic chemists:

Table 11: Synthetic Challenges and Potential Solutions

ChallengePotential SolutionBenefit
Regioselective introduction of the carboxy groupDirected metalation strategies; Flow chemistry approachesImproved yields; Reduced side products
Stereocontrol at the spiro centerAsymmetric catalysis; Chiral auxiliariesAccess to single enantiomers with potential for enhanced biological activity
Scalability of synthesisContinuous flow processes; Telescoped reactionsMore efficient production; Reduced waste generation
Protecting group strategiesOrthogonal protection; One-pot deprotection sequencesStreamlined synthesis; Fewer isolation steps

Advances in synthetic methodologies, such as photoredox catalysis, electrochemistry, and biocatalysis, offer exciting opportunities for developing more efficient and sustainable routes to tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate and its derivatives.

Emerging Applications

Beyond traditional medicinal chemistry applications, tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate may find utility in several emerging fields:

Materials Science

The compound's rigid structure and functional groups could be exploited in materials science applications:

  • Development of supramolecular assemblies through carboxylic acid dimerization

  • Creation of metal-organic frameworks (MOFs) using the carboxy group as a coordination site

  • Incorporation into polymeric materials to impart specific properties

Chemical Biology

In chemical biology, tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate could serve as:

  • A building block for activity-based probes

  • A scaffold for developing covalent inhibitors

  • A component in photo-affinity labeling studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator